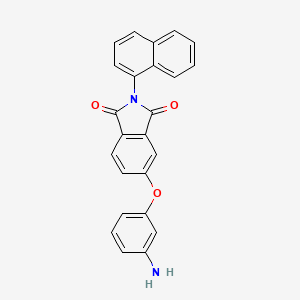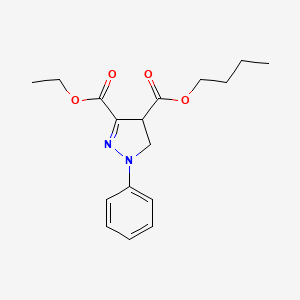![molecular formula C13H14FN5O B11534410 2-[(2-Fluorophenyl)hydrazono]-3-imino-3-morpholino-propionitrile](/img/structure/B11534410.png)
2-[(2-Fluorophenyl)hydrazono]-3-imino-3-morpholino-propionitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group, an imino group, a morpholine ring, and a cyanide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2-fluoroaniline with ethyl isocyanoacetate to form an intermediate, which is then reacted with morpholine and hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment for mixing, heating, and purification. Techniques such as crystallization, distillation, and chromatography may be employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(E)-N-(2-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(2-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Organochlorine Compounds: Organic compounds containing chlorine atoms, such as chloroform and dichloromethane.
Uniqueness
(E)-N-(2-FLUOROPHENYL)-2-IMINO-2-(MORPHOLIN-4-YL)ETHANECARBOHYDRAZONOYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, while the morpholine ring and cyanide group contribute to its versatility in various reactions and applications.
Properties
Molecular Formula |
C13H14FN5O |
|---|---|
Molecular Weight |
275.28 g/mol |
IUPAC Name |
(1E)-N-(2-fluoroanilino)-2-imino-2-morpholin-4-ylethanimidoyl cyanide |
InChI |
InChI=1S/C13H14FN5O/c14-10-3-1-2-4-11(10)17-18-12(9-15)13(16)19-5-7-20-8-6-19/h1-4,16-17H,5-8H2/b16-13?,18-12+ |
InChI Key |
AHGDOINZUDZQTR-JAYOHMJJSA-N |
Isomeric SMILES |
C1COCCN1C(=N)/C(=N/NC2=CC=CC=C2F)/C#N |
Canonical SMILES |
C1COCCN1C(=N)C(=NNC2=CC=CC=C2F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2Z)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11534330.png)
![3-[4-(3,5-dinitrophenoxy)phenyl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B11534336.png)
![(5E)-2-(3-methylanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11534343.png)
![5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B11534347.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-chlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534355.png)

![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11534369.png)
![(2E)-5-ethoxy-2-[(heptylamino)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B11534372.png)
![3,3'-dimethyl-N,N'-bis[(E)-1H-pyrrol-2-ylmethylidene]biphenyl-4,4'-diamine](/img/structure/B11534379.png)
![2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11534380.png)

![2,4-Dimethoxy-N'-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide](/img/structure/B11534384.png)

![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11534414.png)
